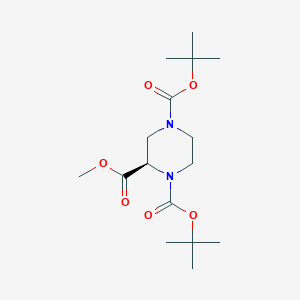![molecular formula C8H15NO2 B1425401 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane CAS No. 1493588-45-6](/img/structure/B1425401.png)
7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
Overview
Description
“7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane” is a chemical compound with the CAS Number: 1493588-45-6 . It has a molecular weight of 157.21 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “7-methyl-2,6-dioxa-9-azaspiro[4.5]decane” and its InChI Code is "1S/C8H15NO2/c1-7-4-9-5-8(11-7)2-3-10-6-8/h7,9H,2-6H2,1H3" .Physical And Chemical Properties Analysis
“7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane” is a liquid at room temperature . It has a molecular weight of 157.21 .Scientific Research Applications
Gene Expression Regulation and Epigenetic Effects
Decitabine, a closely related compound, is utilized to study gene expression regulation through its epigenetic effects, specifically through promoter demethylation. This process is significant for activating methylated and silenced genes, offering insights into gene expression's complex regulation mechanisms. Decitabine's application extends beyond mere promoter demethylation, affecting gene expression in several context-dependent ways, including independent of DNA demethylation. These findings underscore the multifaceted role of chemical agents like Decitabine in gene expression, highlighting potential research avenues for 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane in understanding and manipulating gene regulation (R. S. Seelan, P. Mukhopadhyay, M. Pisano, R. Greene, 2018).
Environmental Contamination and Remediation
Research into 1,4-Dioxane, a compound sharing structural similarities with spiro[4.5]decanes, focuses on its role as an emerging water contaminant. This research illuminates the challenges in removing such contaminants from water supplies, highlighting the need for novel remediation techniques. The environmental behavior of 1,4-Dioxane, including its widespread contamination of drinking water and resistance to conventional remediation efforts, could parallel the environmental interactions and challenges posed by 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane, suggesting research applications in environmental science and engineering (K. G. Godri Pollitt et al., 2019).
Safety And Hazards
properties
IUPAC Name |
7-methyl-2,6-dioxa-9-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7-4-9-5-8(11-7)2-3-10-6-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBMPLQSWYVVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(O1)CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane | |
CAS RN |
1493588-45-6 | |
| Record name | 7-methyl-2,6-dioxa-9-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)


![2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1425323.png)




![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)
![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)


